molecular formula C6H12ClF2N B2676878 1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride CAS No. 2411306-06-2

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2676878
CAS No.: 2411306-06-2
M. Wt: 171.62
InChI Key: QWJPALGJBSXSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol. This compound belongs to the class of amine hydrochlorides and is characterized by the presence of a cyclobutane ring substituted with a difluoroethyl group and an amine group, which is further converted to its hydrochloride salt form.

Preparation Methods

The synthesis of 1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Conversion to Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its amine functionality.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group and the amine functionality play crucial roles in binding to these targets, potentially leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    1-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-(1,1-Difluoroethyl)cyclopentan-1-amine;hydrochloride: Similar structure but with a cyclopentane ring.

    1-(1,1-Difluoroethyl)cyclohexan-1-amine;hydrochloride: Similar structure but with a cyclohexane ring.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1,1-difluoroethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5(7,8)6(9)3-2-4-6;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQDEDNWKODEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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